molecular formula C15H20N4OS B7848984 MFCD12953336

MFCD12953336

Cat. No.: B7848984
M. Wt: 304.4 g/mol
InChI Key: JFQVCCBQTNNJPY-UHFFFAOYSA-N
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Description

Such compounds are typically utilized in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and structural modularity.

Properties

IUPAC Name

N-cyclopentyl-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-10-8-12-14(17-9-18-15(12)21-10)16-7-6-13(20)19-11-4-2-3-5-11/h8-9,11H,2-7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQVCCBQTNNJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD12953336 typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides in the presence of a base.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD12953336 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

MFCD12953336 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD12953336 involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes key data from structurally and functionally related compounds, enabling a comparative analysis:

Property MFCD12953336 (Hypothetical) CAS 1219956-23-6 CAS 1046861-20-4 CAS 1761-61-1
MDL Number This compound MFCD29918901 MFCD13195646 MFCD00003330
Molecular Formula C₆H₅BBrClO₂ (inferred) C₂₇H₂₆BN₃O₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~235–435 435.33 235.27 201.02
Solubility Moderate (organic solvents) Not reported 0.24 mg/ml (THF/water) 0.687 mg/ml (aqueous)
Bioactivity Potential P-gp substrate Not reported High GI absorption, BBB permeability Low bioavailability (Log S = -2.47)
Structural Features Boronic acid, halogen substituents Boron-containing heterocycle Bromo-chloro-phenyl boronic acid Brominated benzoic acid derivative
Synthetic Accessibility Moderate High (yield 98%) Moderate (SA Score: 2.07) High (green synthesis protocol)

Key Comparative Insights:

Structural Similarities :

  • CAS 1219956-23-6 and CAS 1046861-20-4 share boronic acid functional groups with this compound, enabling cross-coupling reactions in synthetic chemistry .
  • CAS 1761-61-1, a brominated benzoic acid, diverges structurally but shares halogen substituents, influencing solubility and reactivity .

CAS 1219956-23-6’s larger molecular weight (435 g/mol) may restrict its utility in drug design compared to lighter analogs like CAS 1046861-20-4 (235 g/mol) .

Synthetic Considerations :

  • CAS 1761-61-1’s synthesis employs green chemistry protocols with high yields (98%), contrasting with CAS 1046861-20-4’s reliance on palladium catalysts, which increases cost and complexity .

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